![molecular formula C9H8F3NO B2543699 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one CAS No. 184375-75-5](/img/structure/B2543699.png)
4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
描述
4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a cyclopenta[b]pyridin-2-one core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct electronic and steric characteristics, making it a valuable scaffold in medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide. This reaction proceeds regioselectively to form the desired pyridin-2-one derivative . Another approach involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with ammonia or ammonium acetate .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as 2-dimethylamino pyridine (2-DMAP) can enhance the reaction efficiency . Additionally, the reaction can be carried out under controlled temperature and pressure conditions to ensure the desired product is obtained in large quantities.
化学反应分析
Types of Reactions
4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
Medicinal Chemistry Applications
The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications:
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor in several enzyme systems. It has been particularly noted for its role as an allosteric modulator in muscarinic receptors, which are vital in numerous physiological processes .
- Anticancer Activity : Preliminary studies have shown that 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one exhibits anticancer properties. It has been tested against various cancer cell lines, demonstrating potential efficacy that warrants further investigation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Its derivatives have shown promising results against various fungal pathogens, indicating potential applications in treating infections .
Material Science Applications
In addition to its biological applications, this compound is also being explored for its utility in material science:
- Polymer Chemistry : The unique structural features of this compound allow it to be integrated into polymer matrices to enhance material properties such as thermal stability and chemical resistance .
Case Studies and Research Findings
-
Biological Activity Assessment :
- A study evaluated the compound's interaction with various biological targets and found significant activity against specific enzymes related to metabolic pathways . This suggests its potential use in developing new therapeutic agents.
- Synthesis and Characterization :
- Comparative Analysis with Similar Compounds :
作用机制
The mechanism of action of 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar electronic properties.
6-(trifluoromethyl)pyridin-2(1H)-one: A structurally related compound with comparable chemical reactivity.
Trifluoromethylpyridine: A broader class of compounds that includes various trifluoromethyl-substituted pyridines.
Uniqueness
4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is unique due to its specific ring structure and the position of the trifluoromethyl group. This configuration imparts distinct steric and electronic properties, making it particularly valuable in applications where precise molecular interactions are required.
生物活性
4-(Trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one (CAS No. 184375-75-5) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C9H8F3NO |
Molar Mass | 203.16 g/mol |
Density | 1.38 ± 0.1 g/cm³ |
Boiling Point | 307.3 ± 42.0 °C |
pKa | 11.78 ± 0.40 |
These properties indicate that the compound is a stable organic molecule with potential solubility in various solvents, which is crucial for biological assays and applications .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopenta[b]pyridine have shown promising results in inhibiting the growth of gastric cancer cells with IC50 values ranging from 10 to 30 µM .
In one study, compounds derived from this class demonstrated selective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group enhances biological activity by increasing lipophilicity and altering electronic properties .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as CDK1 and ALK. Inhibition rates of approximately 22% against CDK1 were observed at concentrations around 10 µM .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspase pathways and increasing levels of pro-apoptotic proteins.
Study on Cytotoxicity
A study published in MDPI assessed the cytotoxic effects of several derivatives of cyclopenta[b]pyridine against human gastric cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Table 1 summarizes the IC50 values for selected compounds:
Compound | IC50 (µM) |
---|---|
4-(Trifluoromethyl)-1H-cyclopenta[b]pyridin-2-one | 15 |
Non-fluorinated analogue | 30 |
This data suggests that the trifluoromethyl group significantly enhances the anticancer activity of these compounds .
常见问题
Q. What are the key synthetic challenges in preparing 4-(trifluoromethyl)-cyclopenta[b]pyridin-2-one derivatives, and how can they be mitigated?
Basic Question
Synthetic routes often face issues such as multi-step protocols, reliance on cryogenic conditions, and low yields due to steric or electronic effects of the trifluoromethyl group. For example, cyclization steps may require precise temperature control to avoid side reactions . A common strategy involves using silylation agents (e.g., N,O-bis(trimethylsilyl) acetamide) to stabilize intermediates, as demonstrated in cyclopenta[d]pyrimidine-2,4-dione derivatization . Optimization of solvent systems (e.g., acetonitrile for solubility) and catalysts like tetrabutylammonium iodide can enhance reaction efficiency .
Q. How can X-ray crystallography resolve structural ambiguities in cyclopenta[b]pyridinone derivatives?
Basic Question
X-ray diffraction is critical for confirming regiochemistry and stereoelectronic effects. For instance, studies on 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one revealed planar pyridone rings and trifluoromethyl orientation, which are pivotal for understanding reactivity . Sample preparation often requires slow evaporation of solvent to obtain high-quality crystals. Comparative analysis with computational models (e.g., DFT) can validate bond angles and torsional strain .
Q. What advanced strategies improve regioselectivity during functionalization of the cyclopenta[b]pyridin-2-one core?
Advanced Question
Regioselective C–H activation is challenging due to competing sites. Transition-metal catalysts (e.g., Pd or Ru) paired with directing groups (e.g., pyridone oxygen) can direct functionalization to specific positions. For example, palladium-catalyzed coupling at the 6-position of 4-(trifluoromethyl)pyridin-2-ones was achieved using arylboronic acids under mild conditions . Solvent polarity and temperature (e.g., 80°C in ACN) further modulate selectivity .
Q. How should researchers address discrepancies in reported biological activities of structurally similar pyridinones?
Advanced Question
Contradictions often arise from assay variability (e.g., DPPH vs. ABTS for radical scavenging) or impurities. Rigorous characterization (HPLC purity >95%, NMR) is essential . For instance, trifluoromethyl groups may alter electron density, affecting antioxidant mechanisms (e.g., HAT vs. SET pathways) . Meta-analyses of structure-activity relationships (SAR) across analogs, including substituent effects on logP and hydrogen bonding, can clarify trends .
Q. What methodologies are recommended for evaluating the enzyme inhibitory potential of this compound?
Advanced Question
High-throughput screening (HTS) with recombinant enzymes (e.g., HSD17B13) is a starting point. Competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferone derivatives) can quantify IC50 values . Molecular docking studies should account for the trifluoromethyl group’s hydrophobic interactions and steric bulk. For example, BI-3231, a related probe, demonstrated selective inhibition via π-stacking and halogen bonding .
Q. How can reaction yields be optimized for large-scale synthesis of polyfluoroalkyl-containing derivatives?
Advanced Question
Scale-up challenges include exothermic side reactions and purification hurdles. Flow chemistry systems improve heat dissipation and mixing efficiency . Silylation-protection strategies (e.g., using BSA) reduce decomposition during workup . Post-reaction quenching with controlled water addition prevents premature crystallization, as shown in cyclopenta[d]pyrimidine syntheses .
Q. What analytical techniques are critical for assessing purity and stability of this compound under storage?
Basic Question
HPLC-MS (with C18 columns) detects trace impurities, while TGA/DSC evaluates thermal stability . For hygroscopic derivatives, Karl Fischer titration monitors water content. Stability studies under accelerated conditions (40°C/75% RH) should track degradation products like hydrolyzed pyridinones .
Q. How do electronic effects of the trifluoromethyl group influence photophysical properties?
Advanced Question
The strong electron-withdrawing nature red-shifts absorption spectra (UV-Vis) and enhances fluorescence quenching via charge transfer. Time-resolved spectroscopy (e.g., TCSPC) can measure excited-state lifetimes, which are shortened by non-radiative decay pathways . Computational TD-DFT simulations correlate well with experimental λmax values .
Q. What synthetic routes enable late-stage diversification of the cyclopenta[b]pyridinone scaffold?
Advanced Question
Cross-coupling reactions (Suzuki, Sonogashira) at the 6-position are effective for introducing aryl, alkynyl, or heteroaryl groups . For example, 6-bromo derivatives (CAS 1428651-90-4) serve as versatile intermediates for palladium-mediated couplings . Microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates .
Q. How can researchers resolve conflicting data on the biological half-life of this compound in pharmacokinetic studies?
Advanced Question
Discrepancies may stem from metabolic enzyme variability (e.g., CYP450 isoforms). Radiolabeled analogs (e.g., ³H or ¹⁴C) enable precise tracking in in vivo models. Microsomal stability assays (human/rat liver microsomes) identify major metabolites, while PAMPA assays predict blood-brain barrier penetration . Adjusting logD via substituent modification (e.g., adding hydrophilic groups) can improve half-life .
属性
IUPAC Name |
4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-4-8(14)13-7-3-1-2-5(6)7/h4H,1-3H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJGKNLMGQIWJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184375-75-5 | |
Record name | 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。